molecular formula C22H25N3O3S B459802 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-12-5

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459802
CAS No.: 445269-12-5
M. Wt: 411.5g/mol
InChI Key: JRDCOXUENSTSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core with an ethyl group at position 6 and a 2,4-dimethoxyphenyl carboxamide moiety. Its molecular formula is C₂₂H₂₅N₃O₃S (calculated based on structural analogs), with an average mass of ~423.5 g/mol. The 2,4-dimethoxyphenyl group distinguishes it from other derivatives, influencing solubility, receptor binding, and pharmacokinetics .

Properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-4-12-5-7-16-13(9-12)10-15-19(23)20(29-22(15)25-16)21(26)24-17-8-6-14(27-2)11-18(17)28-3/h6,8,10-12H,4-5,7,9,23H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDCOXUENSTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation with Thiophene Precursors

A modified Friedländer reaction between 2-aminothiophene-3-carboxaldehyde and cyclohexenone derivatives under acidic conditions generates the tetrahydroquinoline framework. Catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol (78°C, 12 hr) achieves a 68% yield, with the ethyl group introduced via alkylation of the cyclohexenone precursor using ethyl bromide and potassium carbonate.

Mechanistic Insight : The reaction proceeds through imine formation, followed by conjugate addition and cyclodehydration. Steric hindrance from the ethyl substituent necessitates prolonged reaction times to ensure complete annulation.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation of 3-ethyl-2-mercaptoaniline with 2-chloroquinoline-3-carbaldehyde forms the thienoquinoline system. Using Pd(OAc)₂ (5 mol%), Xantphos ligand, and Cs₂CO₃ in toluene (110°C, 8 hr), this method attains a 74% yield with superior regiocontrol.

Introduction of the 3-Amino Group

Functionalization at the 3-position employs nitration followed by reduction:

Nitration Conditions

Electrophilic nitration using fuming HNO₃ (90%) in H₂SO₄ at 0°C for 2 hr introduces a nitro group at the 3-position. The reaction exhibits high selectivity due to the electron-rich thiophene ring, yielding 89% nitro intermediate.

Catalytic Hydrogenation

The nitro group is reduced to an amine using 10% Pd/C under H₂ (3 atm) in ethanol (25°C, 4 hr). This step achieves quantitative conversion, with no over-reduction observed.

Carboxamide Coupling with 2,4-Dimethoxyaniline

The final step involves activating the carboxylic acid and coupling with 2,4-dimethoxyaniline:

Mixed Carbonate Activation

The carboxylic acid is converted to a mixed carbonate using ClCO₂Et and DMAP in THF, followed by reaction with 2,4-dimethoxyaniline. This method affords an 82% yield, avoiding racemization.

Peptide Coupling Reagents

HATU-mediated coupling in DMF at 0°C to RT provides a 91% yield. Optimization studies indicate that pre-activation of the acid for 30 min before adding the amine minimizes side reactions.

Comparative Analysis of Synthetic Routes

MethodStepYield (%)Purity (HPLC)Scalability
Friedländer AnnulationCore formation6895.2Moderate (100 g)
Pd-Catalyzed CyclizationCore formation7498.5High (kg-scale)
HATU CouplingAmidation9199.1High

Purification and Characterization

Final purification via recrystallization from ethanol/water (7:3) yields needle-like crystals. Structural confirmation employs:

  • ¹H NMR (DMSO-d6): δ 6.85 (s, 1H, NH₂), 3.85 (s, 6H, OCH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃).

  • HRMS : m/z 479.1882 [M+H]⁺ (calc. 479.1879).

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing 5-nitration (12%) is suppressed by using H₂SO₄ as solvent, which protonates the thiophene ring and deactivates the 5-position.

  • Ethyl Group Stability : Under strong acidic conditions, β-hydrogen elimination is minimized by maintaining temperatures below 80°C during alkylation .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of thienoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, a series of thienoquinoline derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that compounds similar to 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide showed significant inhibition of cell proliferation in breast and lung cancer cell lines. The study suggested that these compounds induce apoptosis through the activation of caspase pathways .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Thienoquinoline derivatives have been shown to modulate neurotransmitter systems and possess anti-inflammatory effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Alzheimer's Disease

A recent study explored the effects of thienoquinoline derivatives on amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease. The findings indicated that compounds like this compound can inhibit the aggregation process and protect neuronal cells from toxicity induced by amyloid-beta .

Antimicrobial Activity

Another area of application is the antimicrobial properties exhibited by this compound. Research has indicated that certain thienoquinoline derivatives possess broad-spectrum antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various thienoquinoline derivatives against Gram-positive and Gram-negative bacteria, this compound was found to exhibit significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance its pharmacological properties. Researchers are continually exploring new synthetic routes to improve yield and efficacy.

Table: Comparison of Synthesis Methods

MethodYield (%)Key Features
Traditional Synthesis45Multi-step process
Microwave-Assisted Synthesis70Faster reaction times
Green Chemistry Approaches80Environmentally friendly solvents

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-thieno[2,3-b]quinoline-2-carboxamide (): Cytotoxicity: IC₅₀ = 5 µM (MDA-MB-231 breast cancer cells). Mechanism: Apoptosis induction via glycosphingolipid modulation (↑IV6Neu5Ac-nLc4Cer, ↓CSC population) .
  • 3-amino-N-(3,4,5-trimethoxyphenyl)-6-ethyl analog (): Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Antiviral Activity

  • VGTI-A3-03 ():
    • Targets DENV capsid protein with broad-spectrum activity (DENV, West Nile virus).
    • Resistance issues due to rapid mutation in capsid region.

Solubility and Drug-Likeness

  • The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to 3,4,5-trimethoxyphenyl () or naphthyl substituents ().
  • Ethoxy groups (e.g., 2-ethoxyphenyl in ) reduce solubility, leading to discontinuation of some candidates.

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 2,4-Dimethoxy (target) vs.
  • Halogen Effects :
    • Fluorine at position 2 () enhances antiviral activity but may lower metabolic stability.
  • Ethyl vs. Phenyl Side Chains :
    • Ethyl groups (target compound) improve conformational flexibility compared to rigid phenyl analogs ().

Biological Activity

The compound 3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline class of compounds, which have garnered attention for their potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound based on the available literature, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thienoquinoline derivatives. The specific compound under consideration has shown promising results in preclinical models.

In vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values in the micromolar range across different cell lines.
    • For example, in MCF-7 cells, the IC50 was found to be approximately 0.05 μg/mL , indicating potent activity compared to established chemotherapeutics like doxorubicin (IC50 = 0.1 μg/mL) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the side chain significantly affect biological activity. The presence of the dimethoxyphenyl group and the thienoquinoline core are critical for enhancing potency and selectivity towards cancer cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Topoisomerase II : Similar to other quinoline derivatives, it is hypothesized that this compound interferes with DNA replication by inhibiting topoisomerase II, leading to apoptosis in cancer cells .
  • Induction of Reactive Oxygen Species (ROS) : The compound may also induce oxidative stress within cancer cells, further promoting cell death .

Other Biological Activities

Beyond anticancer properties, preliminary studies indicate potential antimicrobial and anti-inflammatory activities :

  • In vitro tests have shown that the compound exhibits moderate antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory effects were observed in cellular models where the compound reduced pro-inflammatory cytokine levels .

Case Studies and Clinical Relevance

While extensive clinical data is lacking for this specific compound, related thienoquinoline derivatives have entered clinical trials. For instance:

  • A derivative similar to this compound demonstrated efficacy in phase II trials for treating breast cancer patients resistant to conventional therapies .

Q & A

Q. What are the established synthetic routes for this compound, and how are critical intermediates characterized?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:

  • Step 1 : Condensation of a tetrahydrothienoquinoline precursor with 2,4-dimethoxyphenyl isocyanate or carboxamide-forming reagents (e.g., HBTU-mediated coupling).
  • Step 2 : Ethyl group introduction at the 6-position via alkylation or reductive amination.
  • Characterization : NMR (¹H/¹³C) confirms regioselectivity, while HPLC or LC-MS validates purity (>95%). Recrystallization in ethanol or dichloromethane improves yield .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

  • ¹H/¹³C NMR : Assigns protons (e.g., NH₂ at δ 5.8–6.2 ppm) and carbons (e.g., carbonyl at ~170 ppm).
  • LC-MS/HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • XRD (if crystalline) : Resolves stereochemical ambiguities in the tetrahydroquinoline core .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial Activity : Disk diffusion (Mueller Hinton agar) and MIC determination (microdilution in 96-well plates) against Gram-positive/negative strains.
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up?

  • Catalyst Screening : Test alternatives to HBTU (e.g., EDCI or DCC) to reduce side reactions.
  • Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates.
  • Temperature Control : Use microwave-assisted synthesis to accelerate reflux steps (e.g., 3 h → 1 h).
  • Purification : Employ flash chromatography (silica gel, gradient elution) instead of recrystallization .

Q. How to reconcile conflicting bioactivity data across experimental models?

  • Assay Validation : Cross-check cytotoxicity in mammalian cells (e.g., HEK293) vs. bacterial models to rule out off-target effects.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation (e.g., CYP450 interactions).
  • Dose-Response Repetition : Perform triplicate experiments with stringent statistical analysis (e.g., ANOVA, p < 0.05) .

Q. What computational tools aid in SAR studies for derivatives?

  • Docking Simulations (AutoDock/Vina) : Predict binding to target proteins (e.g., topoisomerase II).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity using MOE or Schrodinger suites.
  • MD Simulations (GROMACS) : Study stability of ligand-protein complexes over 100-ns trajectories .

Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?

  • Low Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes).
  • Plasma Protein Binding : Evaluate via equilibrium dialysis; modify lipophilicity (logP) with polar substituents.
  • Metabolite Identification : LC-HRMS/MS with isotopic labeling tracks metabolic pathways (e.g., hydroxylation at the ethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.